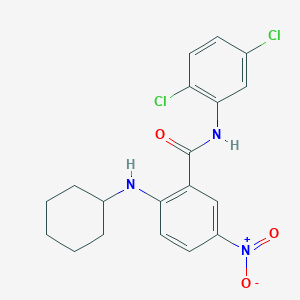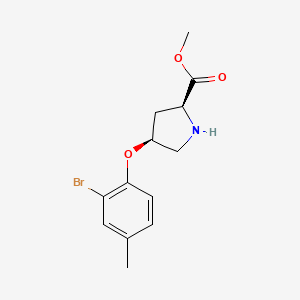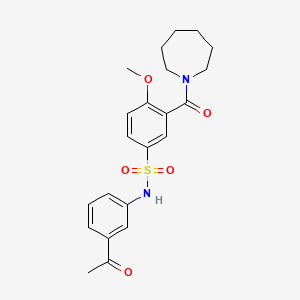
2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylamino group, a dichlorophenyl group, and a nitrobenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a dichlorobenzene derivative, followed by amination and subsequent coupling with a cyclohexylamine derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making it feasible to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored in drug development and pharmacological studies.
Industry: The compound is utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorophenyl phosphorodichloridate
- 2,5-Dichlorophenyl isocyanate
- 2,5-Dichlorophenyl phosphorodichloridothioate
Uniqueness
Compared to these similar compounds, 2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and applications.
Properties
Molecular Formula |
C19H19Cl2N3O3 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(cyclohexylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C19H19Cl2N3O3/c20-12-6-8-16(21)18(10-12)23-19(25)15-11-14(24(26)27)7-9-17(15)22-13-4-2-1-3-5-13/h6-11,13,22H,1-5H2,(H,23,25) |
InChI Key |
BAVSFUDKNUUVCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Hydroxy-3-phenoxypropyl)-1-piperazinyl]phenylmethanone](/img/structure/B12475065.png)

![(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B12475082.png)

![3-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B12475095.png)

![1-[(2-Methylphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B12475102.png)
![4-[(2-Hydroxyethyl)amino]-1,2,5-selenadiazole-3-carboxylic acid](/img/structure/B12475115.png)


![2-(2,3-dihydro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B12475127.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12475133.png)

![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12475142.png)
